Cas no 2884-51-7 (21-O-Acetyl Dexamethasone 9,11-Epoxide)

21-O-Acetyl Dexamethasone 9,11-Epoxide 化学的及び物理的性質

名前と識別子

-

- 21-O-Acetyl Dexamethasone 9,11-Epoxide

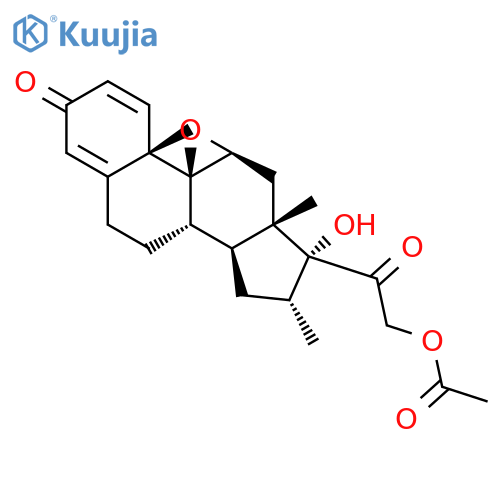

- A)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione

- A,11

- A,16

- (9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione

- DTXSID50452378

- 9,11beta-Epoxy-17-hydroxy-16alpha-methyl-3,20-dioxo-9beta-pregna-1,4-dien-21-yl Acetate

- DEXAMETHASONE ACETATE IMPURITY F [EP IMPURITY]

- PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYL-, (9.BETA.,11.BETA.,16.ALPHA.)-

- SCHEMBL5707991

- (9.BETA.,11.BETA.,16.ALPHA.)-21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE

- 2884-51-7

- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-, (9beta,11beta,16alpha)-

- UNII-SS5E88DK7N

- SS5E88DK7N

- [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

- Dexamethasone acetate impurity F [EP]

-

- インチ: InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1

- InChIKey: MONKXVNQUJNHLQ-WMHQAVGRSA-N

- SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C

計算された属性

- 精确分子量: 414.20400

- 同位素质量: 414.20423867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 30

- 回転可能化学結合数: 4

- 複雑さ: 919

- 共价键单元数量: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 93.2Ų

じっけんとくせい

- PSA: 93.20000

- LogP: 2.53490

21-O-Acetyl Dexamethasone 9,11-Epoxide Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:Store at recommended temperature

21-O-Acetyl Dexamethasone 9,11-Epoxide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | A168495-10mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide |

2884-51-7 | 10mg |

$ 150.00 | 2023-09-09 | ||

| TRC | A168495-50mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide |

2884-51-7 | 50mg |

$ 540.00 | 2023-04-19 | ||

| 1PlusChem | 1P00C3DP-10mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide |

2884-51-7 | 10mg |

$230.00 | 2025-02-25 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481337-1 mg |

21-O-Acetyl Dexamethasone-d5 9,11-Epoxide, |

2884-51-7 | 1mg |

¥2,708.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480966-100 mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide, |

2884-51-7 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| TRC | A168495-100mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide |

2884-51-7 | 100mg |

$ 982.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480966-100mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide, |

2884-51-7 | 100mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AF63453-250mg |

21-O-Acetyl DexaMethasone 9,11-Epoxide |

2884-51-7 | 250mg |

$1175.00 | 2024-04-20 | ||

| TRC | A168495-25mg |

21-O-Acetyl Dexamethasone 9,11-Epoxide |

2884-51-7 | 25mg |

$ 293.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481337-1mg |

21-O-Acetyl Dexamethasone-d5 9,11-Epoxide, |

2884-51-7 | 1mg |

¥2708.00 | 2023-09-05 |

21-O-Acetyl Dexamethasone 9,11-Epoxide 関連文献

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

21-O-Acetyl Dexamethasone 9,11-Epoxideに関する追加情報

Comprehensive Overview of 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7): Properties, Applications, and Research Insights

21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7) is a synthetic glucocorticoid derivative with a unique molecular structure, combining the acetylated form of dexamethasone with an epoxide functional group at positions 9 and 11. This compound has garnered significant attention in pharmaceutical research due to its potential anti-inflammatory and immunosuppressive properties, which are often compared to its parent compound, dexamethasone. Researchers are particularly interested in its stability, bioavailability, and metabolic pathways, making it a subject of ongoing studies in drug development.

The nomenclature of 21-O-Acetyl Dexamethasone 9,11-Epoxide reflects its chemical modifications: the 21-O-acetyl group enhances lipophilicity, while the 9,11-epoxide ring introduces steric constraints that may influence receptor binding. These features align with current trends in steroid optimization, where scientists aim to improve therapeutic efficacy while minimizing side effects. A growing number of publications explore its role in inflammatory disease models, including rheumatoid arthritis and asthma, addressing common search queries like "dexamethasone derivatives for inflammation" or "epoxide-modified steroids in medicine."

From a synthetic chemistry perspective, CAS No. 2884-51-7 serves as a key intermediate in the production of advanced corticosteroid analogs. Its epoxide ring offers reactivity for further functionalization, a topic frequently discussed in forums on organic synthesis strategies. Recent patents highlight its utility in creating targeted delivery systems, responding to industry demands for precision medicine solutions. This aligns with Google Trends data showing increased searches for "modified steroids for drug delivery" and "glucocorticoid prodrug design."

Analytical characterization of 21-O-Acetyl Dexamethasone 9,11-Epoxide typically involves HPLC, NMR, and mass spectrometry techniques. Laboratories often reference its distinct chromatographic retention time and spectral fingerprints when developing quality control protocols. These methodological details address frequent researcher questions such as "how to identify dexamethasone epoxide derivatives" or "stability testing for acetylated steroids," making this content valuable for both academic and industrial audiences.

Emerging applications in dermatology and ophthalmology formulations have expanded the relevance of this compound. Its enhanced membrane permeability due to acetylation makes it a candidate for topical preparations, coinciding with rising consumer interest in "advanced steroid creams" and "low-irritation anti-inflammatory agents." However, researchers emphasize the need for rigorous pharmacokinetic studies to fully understand its metabolic fate compared to standard dexamethasone preparations.

Environmental and green chemistry considerations are increasingly applied to compounds like 2884-51-7. Recent publications evaluate its biodegradation pathways and potential ecotoxicological impacts, reflecting societal concerns about pharmaceutical pollution. This connects with search trends for "sustainable steroid synthesis" and "environmental fate of synthetic hormones," demonstrating how traditional pharmacochemistry intersects with modern sustainability discourse.

In conclusion, 21-O-Acetyl Dexamethasone 9,11-Epoxide represents a compelling case study in structure-activity relationship optimization. Its dual chemical modifications offer a template for developing next-generation corticosteroids with improved therapeutic indices. As research progresses, this compound continues to provide answers to fundamental questions in steroid pharmacology while inspiring innovative approaches to inflammatory disease management.

2884-51-7 (21-O-Acetyl Dexamethasone 9,11-Epoxide) Related Products

- 86401-95-8(6a-Methyl Prednisolone Aceponate)

- 1107-99-9(Prednisolone Pivalate)

- 2921-57-5(Methylprednisolone succinate)

- 125-10-0(Prednisone Acetate)

- 50-04-4(Cortisone acetate)

- 52-21-1(prednisolone acetate)

- 53-36-1(Methylprednisolone Acetate)

- 2920-86-7(Prednisolone hemisuccinate)

- 1106-03-2(Meprednisone Acetate)

- 50-03-3(Hydrocortisone acetate)